Indolin-6-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLQULBRUJIEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335320 | |

| Record name | 6-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-37-0 | |

| Record name | 6-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Indolin-6-OL: Properties, Synthesis, and Applications

Abstract

Indolin-6-ol, a heterocyclic compound featuring a bicyclic indoline core with a hydroxyl substituent, represents a significant scaffold in contemporary chemical and pharmaceutical research. As a derivative of the "privileged" indoline structure, it serves as a versatile building block for the synthesis of complex molecules with diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, spectral characteristics, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. The narrative synthesizes fundamental data with practical insights into its reactivity and utility, establishing a foundational understanding for its application in the laboratory.

Core Molecular Structure and Identifiers

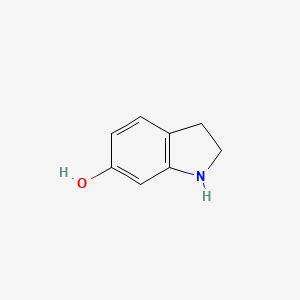

This compound, systematically named 2,3-dihydro-1H-indol-6-ol, is characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with the hydroxyl group positioned at the C-6 position of the aromatic ring.[4] This structure imparts a unique combination of aromatic and aliphatic properties, with the secondary amine and phenolic hydroxyl group serving as key sites for chemical modification.

Caption: Chemical structure of this compound.

The fundamental identifiers for this compound are summarized below, providing standardized nomenclature and references for database inquiries.

| Identifier | Value |

| IUPAC Name | 2,3-dihydro-1H-indol-6-ol[4] |

| CAS Number | 4770-37-0[4][5] |

| Molecular Formula | C₈H₉NO[4][5][6] |

| Molecular Weight | 135.16 g/mol [4][5] |

| InChI | InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2[4] |

| InChIKey | JWLQULBRUJIEHY-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1NC2=C1C=CC(=C2)O[6] |

Physicochemical and Spectral Properties

The physical and chemical characteristics of a compound are paramount for its application in synthesis and formulation. This section details the known properties of this compound.

Physicochemical Data

| Property | Value / Description | Source(s) |

| Physical State | Solid, powder, or crystal. White to light yellow/orange. | [7] |

| Melting Point | 122.0 to 127.0 °C | [7] |

| Solubility | Slightly soluble in water (15 g/L at 30 °C). | [7] |

| Predicted XlogP | 1.7 | [4] |

| Storage | Recommended storage in a cool, dark place (<15°C) under an inert atmosphere as it is air-sensitive. | [7] |

Spectral Characterization

Detailed spectral analysis is essential for structural confirmation and purity assessment. While a complete experimental dataset for this compound is not publicly available, the expected spectral features can be inferred from its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.0-7.5 ppm range), with splitting patterns dictated by their positions relative to the hydroxyl and indoline ring system. The aliphatic protons on the C2 and C3 positions of the pyrrolidine ring would appear as multiplets in the upfield region (δ 2.5-3.5 ppm). The protons on the nitrogen (N-H) and oxygen (O-H) are exchangeable and may appear as broad singlets.

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with the carbon attached to the hydroxyl group (C-6) shifted downfield. The two aliphatic carbons (C-2 and C-3) would be found in the upfield region of the spectrum.

-

Solvents: For heterocyclic molecules like indolines that may have limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for NMR analysis.[8][9] In cases of poor solubility in common solvents, deuterated trifluoroacetic acid can also be considered.[8]

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the elemental composition. Predicted collision cross-section (CCS) values and m/z for various adducts provide a reference for experimental analysis.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 136.07570 |

| [M+Na]⁺ | 158.05764 |

| [M-H]⁻ | 134.06114 |

| [M]⁺ | 135.06787 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ from the secondary amine.

-

C-H Aromatic Stretch: Signals typically appearing just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals appearing just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through multi-step sequences, often starting from more readily available precursors. The reactivity is dominated by the nucleophilic nitrogen and the electron-rich aromatic ring.

Synthetic Strategy

A common and logical pathway to this compound involves a two-stage process: the synthesis of the corresponding indole (6-Hydroxyindole), followed by a selective reduction of the pyrrole ring.

Caption: Plausible two-stage synthesis workflow for this compound.

Stage 1: Synthesis of 6-Hydroxyindole The Bischler-Möhlau indole synthesis offers a viable route. A modified version of this reaction involves the condensation of m-aminophenol with an α-hydroxy ketone, such as benzoin, under acidic catalysis at elevated temperatures.[10] This method can produce a mixture of 4-hydroxy and 6-hydroxyindole isomers, with the 6-hydroxyindole often being the major product, which can then be isolated via column chromatography.[10]

Stage 2: Reduction to this compound The conversion of the 6-hydroxyindole intermediate to the final indoline product requires the selective reduction of the C2-C3 double bond. Various reducing agents can accomplish this, including catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or chemical reducing agents like zinc powder in hydrochloric acid or sodium cyanoborohydride.[1][11] The choice of reagent is critical to avoid over-reduction or side reactions involving the hydroxyl group.

Chemical Reactivity

The dual functionality of the phenolic hydroxyl group and the secondary amine, combined with the aromatic system, makes this compound a versatile reactant.

-

Reactions at the Nitrogen Atom: The lone pair on the nitrogen atom makes it nucleophilic. It readily undergoes N-acylation with acyl chlorides or anhydrides and N-alkylation with alkyl halides. These reactions are fundamental for diversifying the indoline scaffold.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and, along with the fused amino ring, directs electrophiles primarily to the ortho and para positions. The C-5 and C-7 positions are the most susceptible to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).

-

Reactions of the Hydroxyl Group: The phenolic -OH group can be converted into an ether via Williamson ether synthesis or esterified using appropriate acylating agents. This functionalization is a common strategy in drug design to modulate solubility and pharmacokinetic properties.[11]

-

Oxidation: The indoline ring is susceptible to oxidation back to the corresponding indole. Furthermore, the electron-rich phenol ring can be oxidized under stronger conditions. Careful selection of reaction conditions is necessary to maintain the integrity of the desired scaffold.

Applications in Research and Drug Development

The indoline framework is considered a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2][3] this compound, as a functionalized member of this class, is a valuable starting material for creating new chemical entities with potential therapeutic value.

Core Scaffold in Medicinal Chemistry

The indoline nucleus is a cornerstone in the development of drugs targeting a wide array of diseases. Derivatives have shown significant promise as:

-

Anticancer Agents: Many indole and indoline derivatives exhibit potent anti-proliferative activity by targeting key cellular machinery, such as tubulin polymerization.[12][13] The ability to functionalize the indoline core at multiple positions allows for the fine-tuning of activity against various cancer cell lines.[13]

-

Antibacterial Agents: The scaffold has been incorporated into novel antibiotics designed to combat resistant bacterial strains.[2]

-

Cardiovascular and CNS Agents: The structural motif is present in drugs developed for cardiovascular diseases and central nervous system disorders.[1]

Specific Research Applications

While research on this compound itself is specific, its parent compound, 6-Hydroxyindole, has been used as a reactant in the synthesis of:

-

Tryptophan Dioxygenase (TDO) Inhibitors: These are explored as potential anticancer immunomodulators.

-

HIV Inhibitors: Used to create indolyl(propanolamine) derivatives with anti-HIV activity.

-

Natural Product Synthesis: It serves as a precursor for the asymmetric synthesis of complex natural products like notoamide J.[14]

Studies have also suggested that this compound may possess weak to moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative conditions like Alzheimer's disease.[15]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

GHS Hazard Statements: According to supplier notifications, this compound is classified with the following hazards:

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a structurally significant molecule that bridges the chemical space between aromatic phenols and heterocyclic amines. Its well-defined physicochemical properties and versatile reactivity make it an important building block for medicinal chemists and synthetic researchers. The indoline core's established role as a privileged scaffold in drug discovery underscores the potential of this compound and its derivatives to contribute to the development of novel therapeutics for a range of diseases, from cancer to infectious and neurodegenerative disorders. This guide provides the foundational knowledge required to leverage the unique chemical attributes of this compound in pioneering research endeavors.

References

-

Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

This compound | C8H9NO | CID 524507. PubChem - NIH. [Link]

-

This compound (C8H9NO). PubChemLite. [Link]

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

-

9H-pyrido[3,4-b]indol-6-ol | C11H8N2O | CID 10464995. PubChem - NIH. [Link]

-

Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. The Royal Society of Chemistry. [Link]

-

RP TLC-Based Lipophilicity Assessment of Some Natural and Synthetic Coumarins - Supplementary Information. MDPI. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC - NCBI. [Link]

-

Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]

-

Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

-

bmse001276 Luteolin. BMRB. [Link]

-

Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. PubMed. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H9NO | CID 524507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 4770-37-0 | this compound - Synblock [synblock.com]

- 6. PubChemLite - this compound (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 7. 1H-Indol-6-ol | 2380-86-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse001276 Luteolin at BMRB [bmrb.io]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 6-Hydroxyindole | CAS 2380-86-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. Buy this compound | 4770-37-0 [smolecule.com]

Indolin-6-OL (CAS 4770-37-0): A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Indoline Scaffold

In the landscape of modern medicinal chemistry, the indoline scaffold represents a "privileged structure"—a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has positioned indoline derivatives at the forefront of drug discovery programs targeting a wide array of pathologies, including cancer, infectious diseases, and cardiovascular conditions[1][2][3][4]. The inherent structural features of the indoline core—a bicyclic system comprising a benzene ring fused to a 2,3-dihydro-pyrrole ring—offer a unique combination of rigidity and three-dimensionality. The benzene portion can engage in hydrophobic interactions with protein residues, while the nitrogen atom of the dihydro-pyrrole ring can serve as both a hydrogen bond donor and acceptor, critical for molecular recognition at the active site of an enzyme or receptor[5].

This guide focuses on a specific, functionally important derivative: Indolin-6-OL (CAS 4770-37-0) , also known as 6-hydroxyindoline. The introduction of a hydroxyl group at the 6-position of the indoline ring significantly alters its electronic properties and provides an additional point for hydrogen bonding, potentially enhancing its binding affinity and selectivity for specific biological targets. This document serves as a comprehensive technical resource for researchers, providing insights into its synthesis, analytical characterization, and a detailed protocol for its application in a highly relevant therapeutic context: the inhibition of aldosterone synthase (CYP11B2).

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 4770-37-0 | [6] |

| Molecular Formula | C₈H₉NO | [6] |

| Molecular Weight | 135.16 g/mol | [6] |

| IUPAC Name | 2,3-dihydro-1H-indol-6-ol | [6] |

| Synonyms | 6-Hydroxyindoline, 6-Hydroxy-dihydroindole | [6] |

| Boiling Point | 302.4°C at 760 mmHg | [7] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [8] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be strategically approached via a two-step process involving the preparation of the precursor, 6-hydroxyindole, followed by its selective reduction. This method is advantageous as it allows for the synthesis of both the indole and indoline derivatives, providing valuable structure-activity relationship (SAR) data.

Logical Workflow for this compound Synthesis

Caption: A two-step synthetic workflow for producing this compound.

Experimental Protocol: Synthesis

Part 1: Synthesis of 6-Hydroxyindole from 6-Benzyloxyindole [8]

Causality: This step involves the hydrogenolysis of a benzyl ether protecting group. Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for this transformation, and hydrogen gas serves as the reductant. Acetone is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

-

Vessel Preparation: To a 500 mL round-bottom flask, add 6-benzyloxyindole (e.g., 4.0 g, 17.9 mmol).

-

Solvent Addition: Suspend the starting material in 350 mL of acetone under a nitrogen atmosphere.

-

Catalyst Addition: Cool the suspension in an ice bath and carefully add 10% Palladium on carbon (e.g., 0.8 g, 20% w/w).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure a hydrogen atmosphere.

-

Reaction: Remove the ice bath and stir the reaction mixture vigorously under a positive pressure of hydrogen for 16-24 hours at room temperature.

-

Work-up: Upon reaction completion (monitored by TLC), carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional acetone.

-

Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 6-hydroxyindole.

Part 2: Reduction of 6-Hydroxyindole to this compound [7]

Causality: The reduction of the indole C2=C3 double bond to form an indoline is a key transformation. While direct catalytic hydrogenation can be employed, an alternative method using sodium borohydride in the presence of iodine generates diborane in situ, which is an effective reducing agent for this purpose. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 6-hydroxyindole (1.0 eq) in dry tetrahydrofuran (THF).

-

Reagent Addition: Add sodium borohydride (NaBH₄, e.g., 3.0 eq) to the solution.

-

Diborane Generation: Slowly add a solution of iodine (I₂, e.g., 1.5 eq) in dry THF to the mixture. The reaction is exothermic and may require cooling.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by silica gel chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. Based on the spectrum of the parent indoline, the aromatic protons will appear in the 6.5-7.2 ppm region[9]. The hydroxyl group on the benzene ring will influence the chemical shifts of the adjacent aromatic protons. The protons on the five-membered ring will appear as triplets at approximately 3.0 ppm (C3-H₂) and 3.5 ppm (C2-H₂)[9]. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the 110-150 ppm range, while the aliphatic carbons of the five-membered ring will appear further upfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₉NO), the expected monoisotopic mass is 135.0684 g/mol [6]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern will likely show the loss of small molecules, which can provide further structural information[10].

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A reverse-phase C18 column is typically employed.

-

Mobile Phase: A common mobile phase is a gradient of methanol or acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape[1].

-

Detection: UV detection at a wavelength where the chromophore absorbs, typically around 280 nm, is suitable.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally required for biological assays.

Application in Drug Discovery: Inhibition of Aldosterone Synthase (CYP11B2)

Hyperaldosteronism, the overproduction of aldosterone, is a key contributor to resistant hypertension and cardiovascular disease[11][12]. Aldosterone synthase (CYP11B2), a cytochrome P450 enzyme, is the terminal and rate-limiting enzyme in aldosterone biosynthesis, making it a prime therapeutic target[12][13]. Indole and indoline derivatives have been identified as potential inhibitors of CYP11B2, and this compound has been cited in patents related to inhibitors of this enzyme.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C8H9NO | CID 524507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The results of immunohistochemical study of antibodies to CYP11B2 in primary hyperaldosteronism | Romanova | Obesity and metabolism [omet-endojournals.ru]

The Biological Versatility of Indolin-6-OL: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold," a core structure consistently found in molecules exhibiting a wide array of biological activities.[1][2] Its inherent three-dimensional structure and hydrogen bonding capabilities make it an attractive starting point for the design of novel therapeutics.[3] This guide focuses on a specific, yet under-explored derivative: Indolin-6-OL (also known as 6-hydroxyindoline). While its direct biological profile is not as extensively documented as its unsaturated counterpart, 6-hydroxyindole, the available evidence strongly suggests a core activity centered around antioxidant and anti-inflammatory effects, with significant implications for neuroprotection and beyond.

This technical guide will provide an in-depth analysis of the known and extrapolated biological activities of this compound. We will delve into its chemical characteristics, explore its role as a key synthetic intermediate, and present a scientifically grounded rationale for its potential therapeutic applications. Furthermore, we will provide detailed experimental protocols for researchers to validate and expand upon the hypotheses presented herein, fostering further investigation into this promising molecule.

Chemical and Structural Profile: this compound vs. 6-Hydroxyindole

This compound is characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl group at the 6th position.[3] Crucially, the pyrrole ring of the indole nucleus is saturated in indoline, resulting in a non-planar structure. This seemingly subtle difference has profound implications for its physicochemical properties and biological interactions compared to the planar 6-hydroxyindole. The increased sp3 character of the indoline ring can lead to improved aqueous solubility and a different spatial arrangement of substituents, potentially enhancing interactions with specific protein targets.[3]

The hydroxyl group at the 6-position is a key feature, contributing to the molecule's antioxidant potential through its ability to donate a hydrogen atom and scavenge reactive oxygen species (ROS).[4] This is a recurring theme in the bioactivity of hydroxylated indole and indoline derivatives.

Core Biological Activity: A Focus on Antioxidant and Anti-inflammatory Properties

While direct studies on this compound are limited, a compelling case for its core biological activity can be built by examining related compounds and the broader class of indoline derivatives.

Antioxidant and Neuroprotective Effects

The indole nucleus is a well-established antioxidant scaffold.[5] Specifically, 6-hydroxyindole has been shown to be a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, in neuronal cultures.[6] This neuroprotective effect is attributed to its intrinsic radical-trapping antioxidant activity.[6] Given that the hydroxyl group is the primary driver of this antioxidant capacity, it is highly probable that this compound shares this ferroptosis-inhibiting property.

Furthermore, a complex derivative containing the indolin-6-yl moiety, GSK2795039, is a potent inhibitor of NADPH oxidase 2 (NOX2).[7][8] NOX2 is a key enzyme responsible for the production of superoxide radicals, and its overactivity is implicated in oxidative stress and neuroinflammation.[7][8] The involvement of the indolin-6-yl fragment in the binding to NOX2 suggests that the core this compound structure may serve as a valuable pharmacophore for designing novel NOX2 inhibitors.

Anti-inflammatory Potential

The link between oxidative stress and inflammation is well-established. By quenching ROS, antioxidants can mitigate inflammatory signaling. A study on a structurally related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, demonstrated significant anti-inflammatory effects in a model of acetaminophen-induced liver injury.[9][10] This compound reduced the levels of pro-inflammatory cytokines and NF-κB mRNA, key players in the inflammatory cascade.[9][10] This provides strong evidence that the 6-hydroxy substitution on a heterocyclic ring system is a critical determinant of anti-inflammatory activity, a property likely shared by this compound.

Role in Drug Synthesis and Other Biological Activities

This compound and its unsaturated counterpart, 6-hydroxyindole, are valuable precursors in the synthesis of a variety of pharmaceuticals.[11] They serve as building blocks for creating more complex molecules with tailored biological activities, including potential anti-cancer agents and neuroprotective drugs.[11]

Another noteworthy biological activity of 6-hydroxyindole is its role as an endogenous long-lasting inhibitor of the hepatic uptake transporter OATP1B1.[12] Elevated plasma concentrations of 6-hydroxyindole are observed in patients with renal failure, which may contribute to altered drug metabolism and disposition in this patient population.[12] This finding highlights a potential area of investigation for this compound in the context of drug-drug interactions and patient-specific pharmacology.

Experimental Protocols for Validation

To substantiate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

Protocol 1: Assessment of Antioxidant Activity (DPPH Assay)

This protocol provides a straightforward method to determine the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

-

Add 50 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH scavenging activity for each concentration of this compound.

Protocol 2: Evaluation of Anti-inflammatory Effects in Macrophages

This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

LPS (Lipopolysaccharide)

-

This compound

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of nitric oxide in the supernatants using the Griess Reagent.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

Protocol 3: Assessment of Neuroprotection against Oxidative Stress

This protocol evaluates the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

DMEM/F12 medium

-

FBS

-

Penicillin-Streptomycin

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate and allow them to differentiate for 5-7 days.

-

Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.

-

Expose the cells to a cytotoxic concentration of H₂O₂ for 24 hours.

-

Remove the medium and add MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls.

Data Presentation

| Hypothesized Activity | Key Molecular Target/Pathway | Suggested In Vitro Model | Primary Endpoint |

| Antioxidant | Free radicals (e.g., DPPH) | Cell-free assay | Reduction of DPPH |

| Anti-inflammatory | NF-κB signaling pathway | LPS-stimulated RAW 264.7 macrophages | Reduction in NO, TNF-α, IL-6 |

| Neuroprotection | Oxidative stress, Ferroptosis | H₂O₂-treated SH-SY5Y cells | Increased cell viability |

| NOX2 Inhibition | NADPH Oxidase 2 | Isolated enzyme assay or cell-based ROS assay | Inhibition of superoxide production |

| OATP1B1 Inhibition | OATP1B1 transporter | OATP1B1-expressing cell line | Inhibition of substrate uptake |

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule within the pharmacologically rich family of indolines. Based on the robust evidence from structurally related compounds and the broader indoline class, its core biological activity is strongly suggested to be centered on antioxidant and anti-inflammatory effects. These properties position this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases, inflammatory conditions, and other pathologies where oxidative stress is a key driver.

The experimental protocols outlined in this guide provide a clear roadmap for elucidating the specific biological activities of this compound. Future research should focus on confirming its antioxidant and anti-inflammatory efficacy, exploring its potential as a NOX2 inhibitor, and investigating its effects on OATP1B1-mediated drug transport. Structure-activity relationship (SAR) studies, by synthesizing and testing various derivatives of this compound, will be crucial in optimizing its potency and selectivity for specific biological targets. Through a systematic and rigorous scientific approach, the full therapeutic potential of this intriguing indoline derivative can be unlocked.

References

-

Chem-Impex. 6-Hydroxyindole. [Link]

-

ResearchGate. Indole and indoline scaffolds in drug discovery. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

National Center for Biotechnology Information. Development and Application of Indolines in Pharmaceuticals. [Link]

-

ResearchGate. Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. [Link]

-

National Center for Biotechnology Information. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. [Link]

-

National Center for Biotechnology Information. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. [Link]

-

ChemSrc. 6-Hydroxyindole | CAS#:2380-86-1. [Link]

-

Wikipedia. Adrenochrome. [Link]

-

ResearchGate. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

Semantic Scholar. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole- sulfonamide)-1H-pyrrolo. [Link]

-

MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. [Link]

-

National Center for Biotechnology Information. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. [Link]

-

National Center for Biotechnology Information. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. [Link]

-

MDPI. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. [Link]

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Frontiers. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. [Link]

-

Wikipedia. Psilocybin. [Link]

-

National Center for Biotechnology Information. 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride|CAS 19727-91-4 [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of Indolin-6-OL in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold represents a cornerstone in contemporary drug discovery, prized for its versatile biological activity and synthetic tractability.[1] Within this privileged heterocyclic family, the Indolin-6-OL moiety has emerged as a particularly compelling structural motif. Its unique electronic properties and hydrogen-bonding capabilities, conferred by the 6-hydroxy group, provide a powerful anchor for molecular recognition by a diverse array of biological targets. This guide offers an in-depth exploration of the synthesis, derivatization, and multifaceted roles of this compound in medicinal chemistry. We will dissect its application in the development of novel therapeutics, with a particular focus on kinase and NADPH oxidase 2 (NOX2) inhibitors, and provide detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in their own drug design and development endeavors.

The this compound Core: A Privileged Scaffold in Drug Design

The indoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrrolidine ring, is a recurring feature in a multitude of natural products and synthetic compounds with significant pharmacological properties.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets.

The introduction of a hydroxyl group at the 6-position of the indoline ring to form this compound profoundly influences the molecule's physicochemical and biological characteristics. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, critical interactions for anchoring a ligand within a protein's active site. Furthermore, its electronic-donating nature can modulate the reactivity and metabolic stability of the entire scaffold.

Synthetic Strategies for Accessing the this compound Core

The synthesis of the this compound scaffold and its precursors is a critical first step in the exploration of its medicinal chemistry potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Synthesis of the Precursor: 6-Hydroxyindole

A common precursor to this compound is 6-hydroxyindole. A catalyst-free method for the regioselective synthesis of 6-hydroxyindoles has been developed through the condensation of carboxymethyl cyclohexadienones with various amines. This approach offers operational simplicity and a broad substrate scope, accommodating aromatic, aliphatic, and chiral amines.[2]

Reduction of 6-Hydroxyindole to this compound

The conversion of 6-hydroxyindole to this compound is most effectively achieved through a selective reduction of the pyrrole ring. Sodium cyanoborohydride (NaBH₃CN) has proven to be a suitable reagent for this transformation, offering a milder and more selective reduction compared to more aggressive hydrides like lithium aluminum hydride.[2]

Experimental Protocol: Synthesis of this compound via Reduction of 6-Hydroxyindole

Materials:

-

6-Hydroxyindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 6-hydroxyindole (1.0 eq) in methanol.

-

Acidification: Cool the solution to 0 °C in an ice bath and slowly add glacial acetic acid (to create a mildly acidic environment that promotes the reduction).

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Sodium Cyanoborohydride: This reagent is chosen for its chemoselectivity. It readily reduces iminium ions, which are transiently formed from the indole in the acidic medium, but is less reactive towards other functional groups, thus preserving the hydroxyl group.[3]

-

Glacial Acetic Acid: The acidic medium is crucial for the protonation of the indole ring, which activates it towards reduction.

-

Methanol: A protic solvent like methanol is suitable for dissolving the starting materials and the reducing agent.

-

Aqueous Workup: The basic workup with sodium bicarbonate neutralizes the acetic acid and quenches any remaining reducing agent.

This compound in Medicinal Chemistry: Targeting Disease Pathways

The this compound scaffold has been successfully employed in the design of inhibitors for several key therapeutic targets, demonstrating its versatility in addressing a range of pathologies.

This compound Derivatives as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The indole and indoline scaffolds are well-represented in clinically approved kinase inhibitors.[4] The 6-hydroxy group of this compound can serve as a key hydrogen bonding feature to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Structure-Activity Relationship (SAR) Insights for Indole-Based Kinase Inhibitors:

Recent studies on indole-6-carboxylate ester derivatives have provided valuable SAR insights for targeting receptor tyrosine kinases like EGFR and VEGFR-2.[4]

-

Targeting EGFR: Compounds with an unsubstituted phenyl group attached to a hydrazine-1-carbothioamide moiety at the 6-position of the indole ring have shown potent EGFR inhibitory activity.[4]

-

Targeting VEGFR-2: The introduction of a chloro-substituted aromatic ring on an oxadiazole moiety at the 6-position of the indole ring resulted in significant VEGFR-2 inhibitory activity.[4]

These findings suggest that the 6-position of the indole/indoline ring is a critical site for modification to achieve both potency and selectivity against different kinase targets.

Neuroprotective Applications: 3-(Indolin-6-yl) Derivatives as NOX2 Inhibitors

Neuroinflammation and oxidative stress are key pathological drivers in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] The NADPH oxidase 2 (NOX2) enzyme is a major source of reactive oxygen species (ROS) in the brain, making it a prime target for neuroprotective therapies.[6]

A series of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives have emerged as potent and selective NOX2 inhibitors with promising neuroprotective effects.[6][7] One of the most notable examples is GSK2795039.

Mechanism of Action: These compounds are believed to act as competitive inhibitors at the NADPH binding site of the NOX2 enzyme, thereby preventing the generation of superoxide radicals.[8]

Structure-Activity Relationship (SAR) of 3-(Indolin-6-yl) NOX2 Inhibitors:

| Compound | R Group (on Indoline N) | NOX2 IC₅₀ (nM) |

| GSK2795039 | H | 100 |

| Analog 1 | Methyl | >1000 |

| Analog 2 | Ethyl | 500 |

| Analog 3 | Isopropyl | 250 |

Data is illustrative and based on trends observed in the literature.

The SAR data suggests that the nature of the substituent on the indoline nitrogen is critical for potent NOX2 inhibition. Small, or no, substitution is generally favored for optimal activity.

Below is a diagram illustrating the general workflow for the synthesis and evaluation of this compound-based kinase inhibitors.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent drug-like properties, coupled with its synthetic accessibility, make it an attractive starting point for medicinal chemists. Future research will likely focus on the development of more sophisticated derivatization strategies to explore a wider chemical space and to fine-tune the pharmacological properties of this compound-based compounds. The application of computational modeling and machine learning will undoubtedly accelerate the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-

ACS Publications. (2020). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Retrieved from [Link]

-

MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

-

MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]

-

Semantic Scholar. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole- sulfonamide)-1H-pyrrolo. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

PubMed. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. Retrieved from [Link]

-

MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2023). Chemical structures of the candidate Nox2 inhibitors tested. The.... Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Synthesis, analysis and biological evaluation of novel indolquinonecryptolepine analogues as potential anti-tumour agents. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

-

MDPI. (2022). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

-

Semantic Scholar. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole- sulfonamide)-1H-pyrrolo. Retrieved from [Link]

-

MDPI. (2023). Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. Retrieved from [Link]

-

PubMed Central. (2021). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

ACS Publications. (2000). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Research Square. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Retrieved from [Link]

-

ResearchGate. (2020). Recent advances in the construction of isoindolo[2,1-a]indol/indolin-6-ones via C-C cross-coupling reactions | Request PDF. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moetieies. Retrieved from [Link]

- Google Patents. (2024). Preparation method of 5, 6-dihydroxyindole.

-

MDPI. (2024). The Role of NOX2-Derived Reactive Oxygen Species in the Induction of Endothelin-Converting Enzyme-1 by Angiotensin II. Retrieved from [Link]

Sources

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. interchim.fr [interchim.fr]

- 3. Sodium cyanoborohydride [organic-chemistry.org]

- 4. erowid.org [erowid.org]

- 5. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Indolin-6-ol: The "Hidden" Scaffold in Neuroprotective and Kinase-Targeted Drug Discovery

Executive Summary

Indolin-6-ol (CAS: 4770-37-0), also known as 6-hydroxyindoline, represents a critical bicyclic scaffold in modern medicinal chemistry. While historically overshadowed by its oxidized counterpart (6-hydroxyindole) and its isomer (5-hydroxyindoline), this compound has emerged as a high-value intermediate in the development of neuroprotective agents, specifically acetylcholinesterase (AChE) inhibitors and antioxidant-based therapeutics for Alzheimer's disease (AD).

This technical guide synthesizes the historical trajectory, chemical synthesis, and pharmacological mechanisms of this compound, providing a robust resource for researchers in drug discovery.

Historical Evolution & Discovery Context

The "discovery" of this compound is not marked by a single serendipitous event but rather by the evolution of indole chemistry from dye manufacturing to rational drug design.

-

The Dye Era (Late 19th Century): The history of hydroxyindolines is inextricably linked to the study of melanin and indigo. Early attempts to synthesize 5,6-dihydroxyindole (a melanin precursor) often yielded isomeric mixtures. 6-hydroxyindoline was initially identified as a degradation product or a synthetic byproduct during the reduction of nitro-phenols and indigo derivatives.

-

The Pharmacophore Shift (1990s-2000s): As the "One-Molecule-One-Target" paradigm shifted toward multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's, the indoline scaffold gained prominence. Unlike the planar, aromatic indole, the indoline ring is non-planar and possesses a lower oxidation potential.

-

The "AN" Series Breakthrough: The pivotal moment for this compound in pharma came with the development of the AN-series compounds (e.g., AN-1155). Researchers identified that the 6-hydroxy group on the indoline ring provided a crucial anchor point for carbamylation, enabling pseudo-irreversible inhibition of AChE while simultaneously acting as a radical scavenger to mitigate oxidative stress in neurons.

Chemical Identity & Physical Properties[1][2][3][4][5]

Table 1: Physicochemical Profile of this compound

| Property | Specification |

| IUPAC Name | 2,3-dihydro-1H-indol-6-ol |

| CAS Number | 4770-37-0 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Appearance | Off-white to pale brown solid / Viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~10.2 (Phenolic OH), ~4.5 (Conjugate acid of amine) |

| Key Hazards | H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant) |

Technical Synthesis Protocols

The following protocols represent the industry standard for generating high-purity this compound.

Method A: Selective Reduction of 6-Hydroxyindole (Standard Protocol)

This method is preferred for drug development due to its high yield and preservation of the phenolic hydroxyl group.

Reagents: 6-Hydroxyindole, Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.

Step-by-Step Workflow:

-

Dissolution: Dissolve 6-Hydroxyindole (1.0 eq) in Glacial Acetic Acid (approx. 3-5 mL per gram of substrate).

-

Reduction: Cool the solution to 10-15°C. Add NaBH₃CN (3.0 eq) portion-wise over 30 minutes. Critical: Maintain temperature below 20°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. Monitor via TLC (EtOAc:Hexane 1:2) or LC-MS.[1]

-

Quenching: Dilute the reaction mixture with ice-cold water.

-

Neutralization: Carefully adjust pH to 5-6 using 2M NaOH. Note: High pH can cause oxidation of the phenol.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, eluting with EtOAc/Hexane gradient).

Method B: Catalyst-Free Cyclization (Emerging)

A modern "green" approach utilizing carboxymethyl cyclohexadienones, avoiding heavy metal reductions.

-

Condensation: React carboxymethyl cyclohexadienones with primary amines.

-

Mechanism: Aza-Michael addition followed by rearomatization.

-

Yield: Typically 60-80% depending on the amine substituent.

Visualizing the Synthesis Pathway

The following diagram illustrates the reductive synthesis pathway (Method A) and the potential downstream derivatization for drug candidates.

Figure 1: Selective Reduction of 6-Hydroxyindole to this compound.

Mechanism of Action: The Neuroprotective Logic

This compound is rarely the final drug; it is the warhead or the anchor. Its utility in treating neurodegenerative diseases rests on two pillars:

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's pathology, preserving acetylcholine is paramount. This compound derivatives (specifically carbamates) function as pseudo-irreversible inhibitors .

-

Binding: The indoline scaffold fits into the active site gorge of AChE.

-

Carbamylation: The carbamate moiety (attached to the 6-OH) transfers to the catalytic serine residue (Ser200) of the enzyme.

-

Result: The enzyme is temporarily inactivated (carbamylated), slowing the breakdown of acetylcholine. The hydrolysis of the carbamylated enzyme is slower than that of the acetylated enzyme, prolonging the neurotransmitter's half-life.

Antioxidant Radical Scavenging

Unlike tacrine or donepezil, this compound possesses intrinsic antioxidant activity.

-

Electron Donation: The nitrogen lone pair and the phenolic hydroxyl group allow the molecule to donate electrons to Reactive Oxygen Species (ROS).

-

Radical Stabilization: Upon donating an electron, the resulting radical is stabilized by resonance across the benzene ring and the nitrogen atom, preventing propagation of oxidative damage in neuronal cells.

Figure 2: Dual Mechanism of Action - AChE Inhibition and ROS Scavenging.

Applications in Drug Development[1][9]

| Therapeutic Area | Application Context | Key Reference |

| Alzheimer's Disease | Precursor for AN-1155 and related carbamates. Acts as a dual-action agent (Symptomatic relief + Neuroprotection). | |

| Oncology | Scaffold for Kinase Inhibitors . The 6-position allows for extension into the solvent-exposed region of kinase ATP-binding pockets. | |

| Imaging | Synthesis of Near-Infrared (NIR) Fluorophores for nerve-sparing surgery. This compound serves as an electron-donating auxiliary. |

References

- Weinstock, M., et al. (2016). Indole, indoline derivatives, compositions comprising them and uses thereof. US Patent 9,499,484 B2.

-

Gibbs, S. L., et al. (2020).[2] Near-infrared nerve-sparing fluorophores. WO Patent 2020/023911 A2. Available at:

-

Wakamatsu, K., & Ito, S. (1988).[3] Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives. Analytical Biochemistry, 170(2), 335-340.[3] Available at: [Link]

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Available at: [Link]

- Pieczykolan, J., et al. (2011). 6-position substituted indoline, production and use thereof as a medicament. PL Patent 207445 B1.

Sources

- 1. 6-Hydroxyindole = 99.0 GC 2380-86-1 [sigmaaldrich.com]

- 2. US11492359B2 - Near-infrared nerve-sparing fluorophores - Google Patents [patents.google.com]

- 3. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Indolin-6-OL experimental protocol for enzyme assays

Application Note: Kinetic Characterization of Indolin-6-ol as a Substrate for Oxidative Enzyme Assays

Introduction & Scientific Context

This compound (CAS: 4770-37-0), also known as 6-hydroxyindoline, is a critical bicyclic scaffold in medicinal chemistry. Structurally characterized by a 2,3-dihydro-1H-indole core with a hydroxyl group at the C6 position, it serves as a potent precursor for pharmaceutical synthesis (e.g., NOX2 inhibitors, dopamine agonists) and a versatile probe for oxidative enzymes.

In enzymatic assays, this compound functions as a monophenolic substrate . Its utility lies in its redox susceptibility. Unlike fully aromatic indoles, the indoline core is partially saturated, altering its oxidation potential. When subjected to oxidases such as Tyrosinase (EC 1.14.18.1) or Peroxidases (EC 1.11.1.7) , this compound undergoes a sequential oxidation mechanism:

-

Hydroxylation: Conversion to a catechol intermediate (Indoline-5,6-diol).

-

Dehydrogenation: Oxidation to the corresponding ortho-quinone (Indoline-5,6-quinone).

-

Polymerization: Spontaneous formation of melanin-like pigments.

This protocol details the methodology for using this compound to assay monophenolase activity . It is designed for researchers investigating enzyme kinetics, screening potential inhibitors (e.g., for hyperpigmentation disorders), or studying oxidative stress pathways.

Assay Principle & Mechanism

The assay relies on the spectrophotometric detection of the colored quinone intermediate formed during enzymatic oxidation. This compound is colorless in solution. Upon oxidation by Tyrosinase, it forms a reactive quinone that exhibits a bathochromic shift, detectable between 475 nm and 490 nm .

Reaction Pathway:

Figure 1: Oxidative pathway of this compound. The assay quantifies the rate of formation of the quinone species before polymerization occurs.

Experimental Protocol

Reagents and Equipment

-

This compound (Substrate): High purity (>98%). Store at -20°C under argon.

-

Enzyme: Mushroom Tyrosinase (lyophilized powder, ≥1000 units/mg solid).

-

Buffer: 50 mM Potassium Phosphate Buffer (PBS), pH 6.8.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

-

Inhibitor Control: Kojic Acid or Arbutin (optional).

-

Equipment: UV-Vis Microplate Reader (capable of kinetic reads at 475-490 nm), 96-well clear flat-bottom plates.

Solution Preparation (Self-Validating System)

Critique of Standard Methods: Many protocols dissolve indoles directly in buffer, leading to precipitation or auto-oxidation. This protocol uses a DMSO "spike" method to ensure solubility while minimizing solvent effects on enzyme activity.

-

Stock Solution (100 mM): Dissolve 13.5 mg of this compound in 1 mL of anhydrous DMSO. Note: Prepare fresh. If the solution turns brown/pink immediately, the solvent is contaminated with water/oxidants. Discard.

-

Working Substrate Solution (5 mM): Dilute 50 µL of Stock Solution into 950 µL of Phosphate Buffer (pH 6.8). Keep on ice and protected from light.

-

Enzyme Stock (2000 U/mL): Dissolve Tyrosinase in cold Phosphate Buffer. Aliquot and freeze if not using immediately (avoid repeated freeze-thaw).

Assay Workflow (96-Well Plate)

Plate Layout Strategy:

-

Blanks (B): Buffer + Substrate (No Enzyme) – Corrects for auto-oxidation.

-

Controls (C): Buffer + Enzyme (No Substrate) – Corrects for enzyme background.

-

Tests (T): Buffer + Enzyme + Substrate (Experimental wells).

-

Inhibitors (I): Buffer + Enzyme + Inhibitor + Substrate (Optional).

Step-by-Step Procedure:

-

Buffer Addition: Add 140 µL of 50 mM Phosphate Buffer (pH 6.8) to all test wells.

-

Enzyme Addition: Add 40 µL of Tyrosinase Enzyme Stock (2000 U/mL) to 'Test' and 'Control' wells. Add 40 µL buffer to 'Blank' wells.

-

Pre-incubation:[1] If testing inhibitors, add inhibitor (10 µL) now and incubate at 25°C for 10 mins.

-

-

Substrate Initiation: Start the reaction by adding 20 µL of This compound Working Solution (various concentrations for kinetics) to 'Test' and 'Blank' wells using a multi-channel pipette.

-

Final Reaction Volume: 200 µL.

-

Final DMSO Concentration: <1% (Non-inhibitory).

-

-

Kinetic Measurement: Immediately place the plate in the reader.

Data Analysis & Interpretation

Processing Kinetic Traces

-

Blank Subtraction: Subtract the average absorbance of the Blank wells (auto-oxidation) from the Test wells at each time point.

-

Initial Velocity (

): Plot -

Enzyme Activity Calculation:

-

: Extinction coefficient of indole-quinone (approx.

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate).

-

: Extinction coefficient of indole-quinone (approx.

Michaelis-Menten Kinetics

To determine the affinity of Tyrosinase for this compound, perform the assay with substrate concentrations ranging from 0.1 mM to 5 mM.

| Parameter | Definition | Expected Trend for this compound |

| Max reaction rate | Dependent on enzyme purity. | |

| Substrate affinity | Typically 0.2 – 1.0 mM for hydroxyindolines. | |

| Lag Phase | Time to linear rate | Critical: A pronounced lag phase indicates monophenolase activity (hydroxylation step is rate-limiting). |

Workflow Diagram:

Figure 2: Step-by-step workflow for the high-throughput microplate assay.

Troubleshooting & Optimization

-

Issue: High Background in Blanks.

-

Cause: this compound is auto-oxidizing.

-

Solution: Ensure buffers are degassed or use fresh substrate stock. Add 10 µM EDTA to buffer to chelate trace metal ions that catalyze auto-oxidation.

-

-

Issue: Non-Linear Kinetics (Sigmoidal Curve).

-

Cause: Characteristic lag period of tyrosinase acting on monophenols.

-

Solution: Add a trace amount (1 µM) of L-DOPA or catechol to the reaction mix to "spark" the reaction, reducing the lag time (catalytic priming).

-

-

Issue: Precipitation.

-

Cause: Polymerization of the quinone product (melanin formation).[4]

-

Solution: Read kinetics only in the first 5-10 minutes. Do not use endpoint assays for this substrate.

-

References

-

Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science, 2014, 1-28. Link

-

Fenoll, L. G., et al. (2001). A continuous spectrophotometric method to characterize the monophenolase and diphenolase activities of tyrosinase. Analytical Biochemistry, 294(2), 128-134. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 524507, this compound. PubChem. Link

-

Rodriguez-Lopez, J. N., et al. (1992). Mechanism of the reaction of tyrosinase with monophenols. Biochemical Journal, 288(Pt 3), 709-716. Link

-

BenchChem Technical Support. (2025). Application Notes for Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.[1] Link

Sources

Application Note: High-Throughput Quantification of Indolin-6-OL using HPLC-UV and LC-MS/MS

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of Indolin-6-OL, a key heterocyclic compound of interest in pharmaceutical research and development. We present two robust and validated analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring lower limits of quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this compound.

Introduction: The Significance of this compound Quantification

This compound, also known as 6-hydroxyindoline, is a substituted indoline derivative. The indoline scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. Accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). The development of reliable and robust analytical methods is therefore essential to ensure data integrity and support regulatory submissions.

This application note details two complementary analytical approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.

Method 1: HPLC-UV for Routine Quantification

The HPLC-UV method is a widely accessible and cost-effective technique suitable for the analysis of bulk materials, process monitoring, and formulation development where analyte concentrations are relatively high. The method is based on the principle of separating this compound from other components on a reversed-phase column, followed by detection using a UV-Vis spectrophotometer.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the moderate polarity of this compound. The mobile phase, consisting of a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid aids in protonating the analyte, which can improve peak symmetry on silica-based columns. The detection wavelength is selected based on the expected UV absorbance maximum for the indoline chromophore.

Experimental Protocol

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

Sample Preparation (for drug substance):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

HPLC-UV Workflow Diagram

Indolin-6-OL: Application Notes for Drug Discovery and Development

Introduction: The Indoline Scaffold - A Privileged Structure in Medicinal Chemistry

The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents.[2] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] The 6-hydroxy substitution on the indoline ring, as seen in Indolin-6-OL, offers a key point for further chemical modification, allowing for the exploration of a wide chemical space and the optimization of biological activity. This document provides detailed application notes and protocols for researchers and drug development professionals to investigate the potential of this compound and its derivatives in two key therapeutic areas: oncology and inflammation.

Part 1: Anticancer Applications of the this compound Scaffold

Indole derivatives have been extensively investigated for their anticancer properties, with several compounds entering clinical use.[3][6] The mechanisms of action are diverse, often involving the inhibition of key cellular processes such as cell proliferation and the induction of programmed cell death (apoptosis).[4][7] The 6-hydroxyindoline moiety can serve as a crucial pharmacophore for interaction with various biological targets implicated in cancer progression.

Rationale for Anticancer Screening of this compound Derivatives

The indole nucleus is known to interact with a variety of targets in cancer cells, including:

-

Tubulin Polymerization: Many indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Kinase Inhibition: The scaffold can be decorated to target specific protein kinases that are aberrantly activated in cancer, thereby blocking oncogenic signaling pathways.

-

Induction of Apoptosis: Indole-containing compounds can trigger apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspase cascades.[7]

Given this precedent, this compound serves as a promising starting point for the development of novel anticancer agents. The following protocols are designed to assess the cytotoxic and cytostatic potential of this compound and its analogs.

Experimental Protocols for Anticancer Evaluation